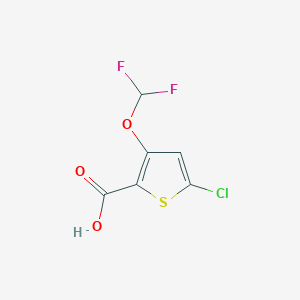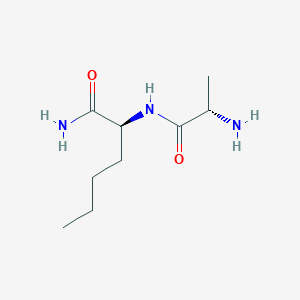
Di-n-propylzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-n-propylzinc is an organozinc compound with the chemical formula C6H14Zn. It is a colorless, highly flammable liquid that is commonly used as a reagent in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds due to its strong nucleophilic properties .
Méthodes De Préparation
Di-n-propylzinc can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopropane with zinc and ethylzinc bromide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Another method involves the use of zinc-copper couple and propyl bromide, which is then vacuum-distilled to obtain this compound .
Analyse Des Réactions Chimiques
Di-n-propylzinc undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and propyl radicals.
Reduction: It can reduce carbonyl compounds to alcohols.
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Common reagents used in these reactions include halides, carbonyl compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Di-n-propylzinc has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of di-n-propylzinc involves its strong nucleophilic properties, which allow it to attack electrophilic centers in various substrates. This leads to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Di-n-propylzinc can be compared with other organozinc compounds such as diethylzinc, dimethylzinc, and di-n-butylzinc. While all these compounds share similar nucleophilic properties, this compound is unique in its specific reactivity and the types of products it forms. For example, diethylzinc is often used in the synthesis of ethylated products, while this compound is preferred for propylation reactions .
Similar compounds include:
- Diethylzinc
- Dimethylzinc
- Di-n-butylzinc
Each of these compounds has its own unique set of properties and applications, making them valuable tools in organic synthesis.
Propriétés
Formule moléculaire |
C6H14Zn |
|---|---|
Poids moléculaire |
151.6 g/mol |
Nom IUPAC |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |
Clé InChI |
LDWKCBPOFGZHSQ-UHFFFAOYSA-N |
SMILES canonique |
CC[CH2-].CC[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)





![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)






